5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyrimidin-4(3H)-one derivatives involves multi-step chemical reactions, starting with specific key intermediates. For example, the synthesis of similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, has been described to involve the conversion of key intermediates through treatments like N,N-dimethylformamide--thionyl chloride and subsequent hydrogenolysis (Grivsky et al., 1980). These methods highlight the general approach to synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure of pyrimidin-4(3H)-one derivatives has been elucidated using techniques such as X-ray analysis. For instance, 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives were confirmed by X-ray analysis, demonstrating the effectiveness of such methods in determining the structure of complex organic compounds (Jianchao Liu, H. He, M. Ding, 2007).
Scientific Research Applications
Hydrogen-bonding Patterns and Structural Analysis
Research on compounds similar to 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, such as 2,4-diaminopyrimidines, has focused on understanding hydrogen-bonding patterns and structural characteristics. For example, studies on trimethoprim picolinate and related compounds have detailed the hydrogen-bonding interactions and crystal structures, providing insights into the molecular foundations of their activities and potential applications in designing drugs with specific target interactions (Hemamalini, Muthiah, & Lynch, 2006).
Synthesis of Novel Derivatives
The synthetic versatility of pyrimidine derivatives allows for the creation of a broad range of compounds with varied biological activities. Research into the synthesis of novel 2-substituted thieno and pyrido pyrimidin-4(3H)-one derivatives, for instance, has yielded new molecules through aza-Wittig reactions, highlighting the potential for discovering compounds with enhanced pharmacological profiles (Liu, He, & Ding, 2007).
Antiviral and Antitumor Activity
The exploration of antiviral and antitumor activities of pyrimidin-4(3H)-one derivatives represents a significant area of research. Investigations into the reactions of 5,6-diaminopyrimidin-4(3H)-one derivatives have identified compounds with promising in vitro antiviral activity. These studies contribute to the ongoing search for effective treatments against various viral infections and cancer types (Molina, Cobo, Sánchez, Nogueras, & Clercq, 1999).
Photooxygenation and Chemical Transformations
Research into the photooxygenation of diamino pyrimidines has led to the discovery of new chemical transformations, producing compounds like triazinyl ketones and dihydropyrimidinones. These findings not only expand the chemical repertoire of pyrimidine modifications but also open new pathways for synthesizing compounds with potential biological and industrial applications (Oppenländer, Pfoertner, & Schönholzer, 1988).
Inhibitors of Folate Metabolizing Enzymes
The synthesis of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives as inhibitors of folate metabolizing enzymes exemplifies the application of pyrimidine derivatives in medicinal chemistry. These compounds have been evaluated as potential inhibitors of enzymes critical to folate metabolism, highlighting the role of pyrimidine derivatives in developing new therapeutic agents (Gangjee, Wang, Queener, & Kisliuk, 2006).
properties
IUPAC Name |
4,5-diamino-2-(2-propoxyphenyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZOEKLCUJRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482605 | |
Record name | 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | |
CAS RN |
57075-34-0 | |
Record name | 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.